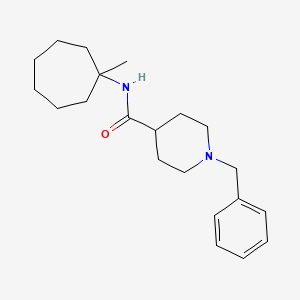

![molecular formula C20H23NO4 B5547325 isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate is a chemical compound with distinct properties and potential applications. Its structure and characteristics are derived from its functional groups and molecular arrangement.

Synthesis Analysis

The synthesis of compounds like isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate often involves complex organic reactions. For instance, a related compound, methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, was synthesized through acyl chlorination, condensation, and cyclization, achieving a high yield and purity without further purification (Zhang Jianting et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR and IR spectroscopy. A study on a similar molecule, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, used these methods for structural characterization, providing insights into its geometric parameters and electronic properties (İ. Koca et al., 2014).

Chemical Reactions and Properties

Compounds like isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate can participate in various chemical reactions due to their active functional groups. For example, the synthesis of similar compounds involves reactions like Claisen condensation and reactions with hydrazine hydrate (Abd Elrahman et al., 1998).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For example, studies on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates showed that their mesomorphic properties vary with the ester alkyl groups, affecting their thermal stability and phase behavior (Y. Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties of isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate, such as reactivity and stability, are dictated by its functional groups. Studies on similar compounds have shown varied reactivity patterns based on their molecular structure and substituent effects (M. Shimizu et al., 2009).

Applications De Recherche Scientifique

Waste-Free Synthesis of Condensed Heterocyclic Compounds

The synthesis of condensed heterocyclic compounds, such as isocoumarin derivatives and 4-ethenylcarbazoles, via oxidative coupling of amino- and hydroxybenzoic acids with internal alkynes under a rhodium/copper catalyst system, has been explored. This method, demonstrating solid-state fluorescence in some derivatives, offers an efficient, waste-free approach to creating complex organic structures potentially relevant to materials science and pharmaceuticals (Shimizu et al., 2009).

Biotransformation of UV Filters

Investigations into the biotransformation of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a common UV filter in cosmetics, reveal insights into its metabolic pathways. The identification of metabolites such as N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) underscores the importance of understanding the environmental and health impacts of cosmetic ingredients (León et al., 2009).

Eco-Friendly Synthesis of Cosmetic Ingredients

A study presenting solvent-free methodologies for synthesizing aromatic esters, including UVB sunscreen filters and antimicrobial agents, highlights the role of green chemistry in developing eco-friendly cosmetic products. This research demonstrates the potential for safer and more sustainable production practices in the cosmetic industry (Villa et al., 2005).

Glucosylation of Benzoates in Arabidopsis

Research on the glucosylation of benzoates by Arabidopsis glycosyltransferases provides insights into plant metabolism, with potential implications for biotechnology and agriculture. Understanding how plants modify small molecules like benzoates can inform strategies for improving crop resilience and the production of valuable plant-derived compounds (Lim et al., 2002).

Anaerobic Transformation of Phenol to Benzoate

The anaerobic transformation of phenol to benzoate by freshwater sediment consortia offers a glimpse into microbial degradation pathways. This study may contribute to bioremediation efforts by elucidating mechanisms for the microbial breakdown of toxic organic compounds in the environment (Genthner et al., 1989).

New Mesomorphism of Alkyl Ethoxybenzoate Derivatives

Research on the liquid-crystalline properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives reveals new mesomorphic behaviors with potential applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Duan et al., 1998).

Propriétés

IUPAC Name |

2-methylpropyl 4-[(2-ethoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-24-18-8-6-5-7-17(18)19(22)21-16-11-9-15(10-12-16)20(23)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLQIOXVKNJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)